molecular formula C22H25NO5 B2577576 (2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]propanoic acid CAS No. 2503155-72-2

(2S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]propanoic acid

Cat. No.: B2577576
CAS No.: 2503155-72-2
M. Wt: 383.444
InChI Key: IURXNFCAOJRKLI-IBGZPJMESA-N
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Description

Molecular Structure Analysis

Molecular structure analysis often involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the arrangement of atoms within a molecule .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the types of reactions it undergoes .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Protection Group in Peptide Synthesis

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is extensively utilized as a protection group for hydroxy-groups in the synthesis of peptides and nucleic acids. This utility is due to its stability under both acidic and basic conditions, allowing for selective deprotection and compatibility with various synthetic strategies. For example, Gioeli and Chattopadhyaya (1982) demonstrated the Fmoc group's efficacy in protecting hydroxy-groups during the synthesis of an octathymidylic acid fragment, showcasing its removal under mild base conditions without affecting other sensitive groups (Gioeli & Chattopadhyaya, 1982).

Facilitation of Complex Syntheses

Fmoc chemistry facilitates the synthesis of structurally diverse compounds, including N-substituted hydroxamic acids, which are synthesized using solid-phase approaches. This method leverages the Fmoc group for the straightforward synthesis of compounds with potential biomedical applications, such as enzyme inhibitors or modulators of biological pathways (Mellor & Chan, 1997).

Bioimaging and Photophysics

In bioimaging, Fmoc-derivatives show promise due to their photophysical properties. For instance, Morales et al. (2010) explored the linear and nonlinear photophysics of a water-soluble fluorene derivative, revealing its potential for two-photon fluorescence microscopy in integrin imaging. The study highlighted the compound's high fluorescence quantum yield and its ability to form aggregates in water, which enhances its two-photon absorptivity, making it attractive for biomedical imaging applications (Morales et al., 2010).

Synthesis of Amino Acid Derivatives

The Fmoc group plays a crucial role in the synthesis of amino acid derivatives, which are pivotal in the development of new drugs and therapeutic agents. For example, Schmidt et al. (1992) detailed the synthesis of enantiomerically pure and compatibly protected diaminobutyric acids, utilizing the Fmoc group for the α-amino protection. This method underscores the versatility of Fmoc chemistry in creating building blocks for peptide and protein synthesis (Schmidt et al., 1992).

Mechanism of Action

The mechanism of action is particularly relevant for bioactive compounds. It describes how the compound interacts with biological systems to exert its effects .

Safety and Hazards

Safety analysis involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies to better understand the compound’s properties or potential applications. This could include exploring its use in medicine, materials science, or other fields .

Properties

IUPAC Name

(2S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5/c1-22(2,3)28-19(20(24)25)12-23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURXNFCAOJRKLI-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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